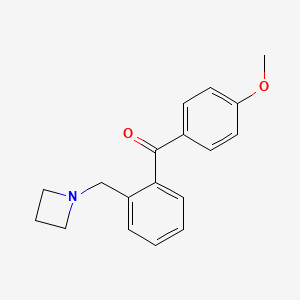

2-Azetidinomethyl-4'-methoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azetidinomethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C18H19NO2. It is characterized by the presence of an azetidine ring attached to a benzophenone structure, which includes a methoxy group at the para position of one of the phenyl rings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinomethyl-4’-methoxybenzophenone typically involves the reaction of 4’-methoxybenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of 2-Azetidinomethyl-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products.

Types of Reactions:

Oxidation: 2-Azetidinomethyl-4’-methoxybenzophenone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: It can participate in substitution reactions, where the azetidine ring or the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohols or amines derived from the reduction of the carbonyl or azetidine groups.

Substitution: Various substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

2-Azetidinomethyl-4’-methoxybenzophenone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Azetidinomethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets. The azetidine ring and the methoxybenzophenone structure allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

- 2-Azetidinomethylbenzophenone

- 4-Methoxybenzophenone

- 2-Hydroxy-4-methoxybenzophenone

Comparison: 2-Azetidinomethyl-4’-methoxybenzophenone is unique due to the presence of both the azetidine ring and the methoxy group, which confer distinct chemical and biological properties. Compared to 2-Azetidinomethylbenzophenone, the methoxy group enhances its solubility and reactivity. In contrast to 4-Methoxybenzophenone, the azetidine ring provides additional sites for chemical modification and interaction with biological targets .

Biologische Aktivität

2-Azetidinomethyl-4'-methoxybenzophenone is a chemical compound characterized by its unique structure, which includes an azetidine ring and a benzophenone moiety with a methoxy group. Its molecular formula is C18H19NO2. This compound has garnered attention for its potential biological activities, particularly in the context of plant growth regulation and cellular interactions.

The biological activity of this compound is largely influenced by its interaction with specific biochemical pathways. It has been noted to regulate plant growth by inhibiting shoot and root development, inducing chlorosis, and affecting phototropic and geotropic responses. This suggests that the compound may interfere with hormonal signaling pathways essential for plant development.

Cellular Effects

In cellular contexts, this compound influences various processes:

- Gene Expression : It modulates the activity of transcription factors, leading to changes in gene expression profiles.

- Metabolic Enzyme Activity : The compound alters the function of key metabolic enzymes, impacting overall cellular metabolism.

- Cell Signaling Pathways : It affects cell signaling mechanisms, which can result in diverse physiological outcomes.

The compound exhibits significant biochemical interactions:

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthetic processes. This interaction can lead to the formation of metabolites that may exhibit different biological properties compared to the parent compound.

- Transport Mechanisms : The transport and distribution within cells are vital for its biological efficacy. The compound can be actively transported across cell membranes, influencing its localization and accumulation within specific cellular compartments.

Temporal Effects and Stability

Research indicates that the stability of this compound affects its long-term biological activity. Over time, degradation products may form that could possess distinct biological activities. Long-term exposure studies suggest cumulative effects on cellular functions due to these degradation processes.

Plant Growth Regulation

A study examining the effects of 4-methoxybenzophenone analogues on plant growth found that these compounds significantly inhibited root elongation and shoot growth in various plant species. The findings suggest a potential application in agricultural practices for controlling unwanted plant growth or enhancing crop resilience through targeted regulation of growth pathways.

Cellular Metabolism

Further investigations into the cellular effects of this compound revealed alterations in metabolic fluxes. For instance, it was observed to increase the activity of certain metabolic enzymes while inhibiting others, leading to a shift in cellular metabolism that could have implications for cancer research and treatment strategies.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Plant Growth Regulation | Inhibits shoot/root growth; induces chlorosis; affects phototropism/geotropism |

| Gene Expression Modulation | Alters transcription factor activity; changes gene expression profiles |

| Metabolic Interaction | Influences cytochrome P450 enzyme activity; alters metabolic enzyme functions |

| Transport Mechanisms | Actively transported across membranes; localized to specific cellular compartments |

| Stability Effects | Degrades over time; forms metabolites with potentially different activities |

Eigenschaften

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSXOCGTYRWJJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643691 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-41-1 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.